

"applications of phosphoramidates in medicinal chemistry and drug design"

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The Versatility of Phosphoramidates: From Prodrugs to Therapeutic Agents

Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Design

Phosphoramidates, a class of organophosphorus compounds, have emerged as a cornerstone in modern medicinal chemistry and drug design. Their unique chemical properties have been ingeniously exploited to overcome significant hurdles in drug delivery and efficacy, leading to the development of several clinically successful therapeutics. This document provides a detailed overview of the key applications of phosphoramidates, supplemented with structured data, experimental protocols, and visual diagrams to guide researchers in this dynamic field.

Phosphoramidate Prodrugs: The ProTide Technology

The most prominent application of phosphoramidates is in the "ProTide" (prodrug of a nucleotide) approach. This strategy masks the highly charged phosphate group of a nucleoside monophosphate, facilitating its entry into cells. Once inside, the phosphoramidate moiety is enzymatically cleaved to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form. This approach brilliantly bypasses the often inefficient and rate-limiting initial phosphorylation step catalyzed by cellular kinases, a common mechanism of drug resistance.[1][2][3][4]



Antiviral Agents

The ProTide technology has revolutionized antiviral therapy, particularly against viruses like Hepatitis C (HCV) and Human Immunodeficiency Virus (HIV). By delivering the nucleoside monophosphate directly into the cell, these prodrugs can effectively combat viral replication.[1] [3][4]

Key Examples:

- Sofosbuvir (Sovaldi®): A cornerstone for the treatment of HCV, Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analog.[1][2]
- Tenofovir Alafenamide (TAF) (Vemlidy®, Descovy®, Odefsey®, Genvoya®, Biktarvy®): A phosphoramidate prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, used for the treatment of HIV-1 and chronic hepatitis B.[1][2]
- Remdesivir (Veklury®): An antiviral drug that came to prominence during the COVID-19
 pandemic, Remdesivir is a phosphoramidate prodrug of an adenosine nucleotide analog.[5]

Anticancer Agents

The ProTide approach is also being actively explored for the development of anticancer drugs. By enhancing the intracellular concentration of cytotoxic nucleoside analogs, phosphoramidate prodrugs can improve their therapeutic index.[6][7][8] For instance, phosphoramidate derivatives of 5-fluoro-2'-deoxyuridine (FUDR) have shown potent inhibition of cancer cell growth.[8][9]

Quantitative Data on Antiviral and Anticancer Phosphoramidate Prodrugs:



Drug/Comp ound	Parent Nucleoside	Target	IC50 / EC50	Bioavailabil ity	Reference(s
Sofosbuvir	2'-deoxy-2'-α- fluoro-β-C- methyluridine -5'- monophosph ate	HCV NS5B Polymerase	EC50: 40-140 nM (in HCV replicon cells)	-	[1][2]
Tenofovir Alafenamide (TAF)	Tenofovir	HIV Reverse Transcriptase	EC50: 5.6- 12.8 nM (in various cell lines)	Higher plasma stability and intracellular TFV-DP levels compared to TDF	[1][2]
Remdesivir	GS-441524	Viral RNA- dependent RNA polymerase	EC50: 9.9 nM (HAE cells, MERS-CoV)	-	[5]
FUDR Phosphorami date (2a)	5-Fluoro-2'- deoxyuridine	Thymidylate Synthase	IC50: 0.5-3 nM (L1210 mouse leukemia cells)	-	[9]
NUC-1031	Gemcitabine	DNA synthesis	IC50: 0.045 μM (TK- deficient L1210 cells)	-	[4][8]

Phosphoramidate-based Enzyme Inhibitors

Phosphoramidates can act as mimics of the transition state of enzymatic reactions involving phosphate groups, making them effective enzyme inhibitors. Their stability compared to



phosphate esters allows for potent and sustained inhibition.

Example:

• Phosphoramidon: A potent inhibitor of thermolysin and neutral endopeptidase (NEP).[10]

Quantitative Data on Phosphoramidate Enzyme Inhibitors:

Inhibitor	Target Enzyme	Ki	IC50	Reference(s)
Phosphoramidon	Thermolysin	28 nM	33 nM	[10]
Phosphoramidon	Neutral Endopeptidase (NEP)	3 nM	34 nM	[10]
Phosphoramidon	Endothelin- Converting Enzyme-1 (ECE- 1)	-	1.2 μΜ - 3.5 μΜ	[10]

Phosphoramidates in Oligonucleotide Therapeutics

Phosphoramidate linkages are incorporated into synthetic oligonucleotides to enhance their therapeutic properties. These modifications can increase resistance to nuclease degradation, improve binding affinity to target mRNA, and modulate the mechanism of action.[11][12] For example, $N3' \rightarrow P5'$ phosphoramidate oligonucleotides have been shown to be potent antisense agents that act by sterically blocking translation initiation.[13]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

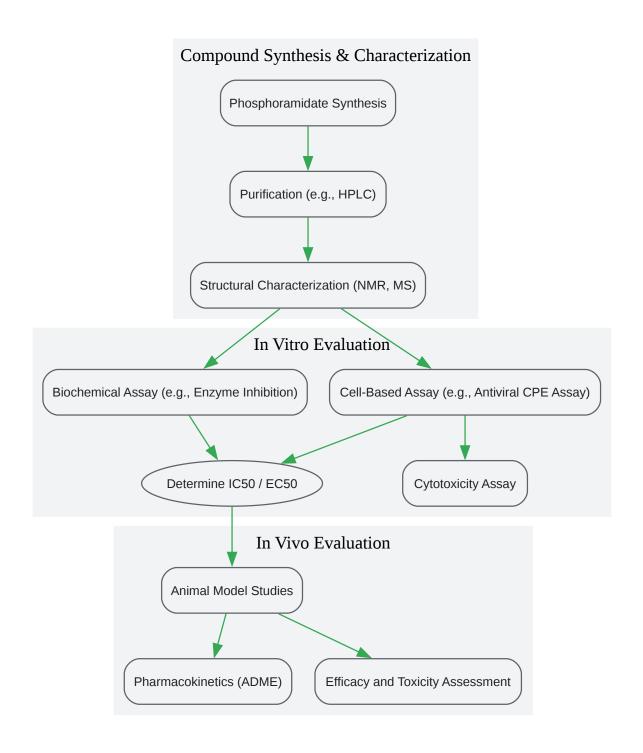




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Caption: Metabolic activation pathway of a phosphoramidate (ProTide) prodrug.





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Caption: General experimental workflow for the preclinical evaluation of phosphoramidate-based drug candidates.



Experimental Protocols

Protocol 1: General Synthesis of a Nucleoside Aryloxyphosphoramidate Prodrug

This protocol describes a common one-pot, two-step procedure for synthesizing aryloxyphosphoramidate prodrugs of nucleosides.[14]

Materials:

- Nucleoside
- Aryl Phosphorochloridate (e.g., Phenyl phosphorodichloridate)
- Amino acid ester hydrochloride (e.g., L-Alanine methyl ester hydrochloride)
- N-Methylimidazole (NMI) or tert-Butylmagnesium chloride (tBuMgCl)
- Anhydrous Tetrahydrofuran (THF)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- · Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Phosphorylation:
 - Dissolve the nucleoside (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).



- Cool the solution to -78 °C.
- Add N-Methylimidazole (1.1 equivalents).
- Slowly add a solution of aryl phosphorochloridate (1.2 equivalents) in anhydrous THF to the reaction mixture.
- Stir the reaction at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

Amination:

- In a separate flask, prepare a solution of the amino acid ester hydrochloride (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
- Slowly add this solution to the reaction mixture from step 1 at -78 °C.
- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
- Work-up and Purification:
 - Quench the reaction by adding saturated sodium bicarbonate solution.
 - Extract the aqueous layer with DCM (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired phosphoramidate prodrug as a mixture of diastereomers.

Protocol 2: In Vitro Antiviral Cytopathic Effect (CPE) Reduction Assay

This protocol provides a general method for evaluating the antiviral efficacy of a phosphoramidate compound by measuring the reduction of virus-induced cell death.[15][16]

Materials:



- Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV)
- Virus stock of known titer
- Test compound (phosphoramidate) and a positive control antiviral drug
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- 96-well cell culture plates
- Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
- Plate reader (spectrophotometer or luminometer)

Procedure:

- · Cell Seeding:
 - Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10⁴ cells/well).
 - Incubate the plates at 37 °C in a 5% CO2 incubator.
- Compound Preparation and Addition:
 - Prepare a series of dilutions of the test compound and the positive control in cell culture medium.
 - After 24 hours, remove the medium from the cell plates and add 100 μL of the compound dilutions to the respective wells in triplicate. Include wells with medium only as cell controls and virus controls.
- Virus Infection:
 - Add 100 μL of virus suspension at a multiplicity of infection (MOI) that causes significant CPE within 2-4 days (e.g., MOI of 0.01) to the wells containing the compounds and the virus control wells.



- Add 100 μL of medium without virus to the cell control wells.
- Incubation:
 - Incubate the plates at 37 °C in a 5% CO2 incubator until the virus control wells show 80-90% CPE.
- · Quantification of Cell Viability:
 - Remove the medium and add the cell viability reagent according to the manufacturer's instructions.
 - Incubate for the recommended time.
 - Measure the absorbance or luminescence using a plate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each compound concentration relative to the cell control.
 - Plot the percentage of viability against the log of the compound concentration and determine the 50% effective concentration (EC50) using a non-linear regression analysis.
 - Similarly, determine the 50% cytotoxic concentration (CC50) from parallel plates without virus infection.
 - Calculate the Selectivity Index (SI) as CC50/EC50.

Protocol 3: Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a phosphoramidate compound against a specific protein kinase.[13][17] [18]

Materials:



- · Purified active kinase
- Kinase substrate (peptide or protein)
- Test compound (phosphoramidate inhibitor)
- ATP (at or near the Km value for the kinase)
- Kinase reaction buffer (containing MgCl2, DTT, etc.)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- 384-well white plates
- Luminometer

Procedure:

- Compound Dilution:
 - Prepare a serial dilution of the test compound in the kinase reaction buffer or DMSO.
- Assay Setup:
 - In a 384-well plate, add the following to each well:
 - Kinase solution
 - Test compound at various concentrations
 - Substrate solution
- · Reaction Initiation and Incubation:
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60 minutes).
- Detection:



- Stop the reaction and detect the amount of ADP produced or remaining ATP using a luminescence-based detection reagent according to the manufacturer's protocol.
- Data Measurement and Analysis:
 - Measure the luminescence using a plate reader.
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

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